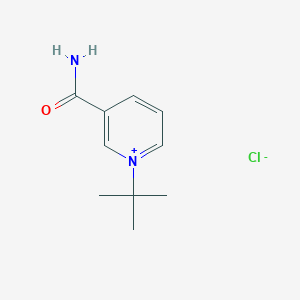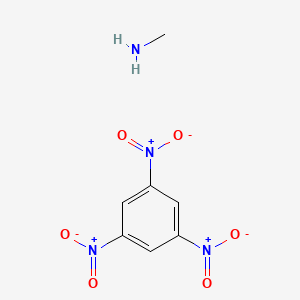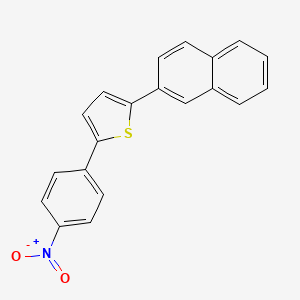
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a naphthalene ring and a nitrophenyl group attached to the thiophene ring, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of naphthalene is coupled with a brominated thiophene derivative in the presence of a palladium catalyst. The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
化学反応の分析
Types of Reactions
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, ethanol.
Substitution: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
科学的研究の応用
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
Thiophene, 2-(2-naphthalenyl)-5-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.
Thiophene, 2-(2-naphthalenyl)-5-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group.
Thiophene, 2-(2-naphthalenyl)-5-(4-chlorophenyl)-: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- is unique due to the presence of both a naphthalene ring and a nitrophenyl group, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
51776-10-4 |
|---|---|
分子式 |
C20H13NO2S |
分子量 |
331.4 g/mol |
IUPAC名 |
2-naphthalen-2-yl-5-(4-nitrophenyl)thiophene |
InChI |
InChI=1S/C20H13NO2S/c22-21(23)18-9-7-15(8-10-18)19-11-12-20(24-19)17-6-5-14-3-1-2-4-16(14)13-17/h1-13H |
InChIキー |
GHUHTYSFEHIAQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


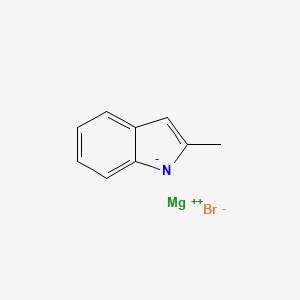
germane](/img/structure/B14645752.png)
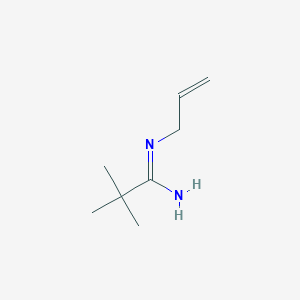
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)
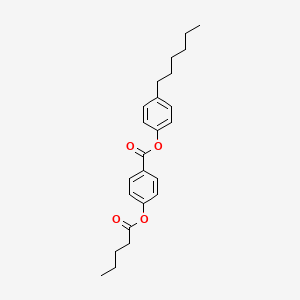

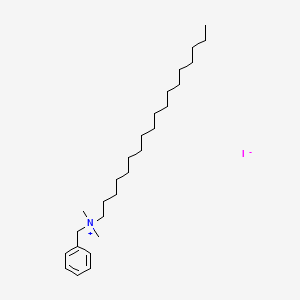
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
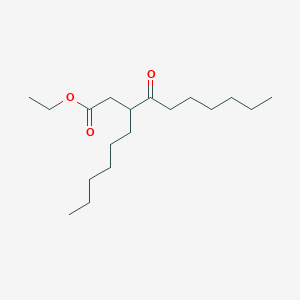
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
